molecular formula C13H13NO2S B12610398 4-(2,5-Dimethoxyphenyl)sulfanylpyridine CAS No. 646511-42-4

4-(2,5-Dimethoxyphenyl)sulfanylpyridine

Katalognummer: B12610398
CAS-Nummer: 646511-42-4
Molekulargewicht: 247.31 g/mol
InChI-Schlüssel: SGXGYUIZJLDRPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,5-Dimethoxyphenyl)sulfanylpyridine is an organic compound with the molecular formula C13H13NO2S. It is a derivative of pyridine, featuring a sulfanyl group attached to the 4-position of the pyridine ring and a 2,5-dimethoxyphenyl group attached to the sulfanyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)sulfanylpyridine typically involves the reaction of 2,5-dimethoxythiophenol with 4-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiophenol displaces the chlorine atom on the pyridine ring to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require efficient purification techniques, such as recrystallization or chromatography, to obtain the compound in a pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Dimethoxyphenyl)sulfanylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(2,5-Dimethoxyphenyl)sulfanylpyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2,5-dimethoxyphenyl)sulfanylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2,5-Dimethoxyphenyl)sulfanylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a sulfanyl group and a dimethoxyphenyl group makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific fields .

Eigenschaften

CAS-Nummer

646511-42-4

Molekularformel

C13H13NO2S

Molekulargewicht

247.31 g/mol

IUPAC-Name

4-(2,5-dimethoxyphenyl)sulfanylpyridine

InChI

InChI=1S/C13H13NO2S/c1-15-10-3-4-12(16-2)13(9-10)17-11-5-7-14-8-6-11/h3-9H,1-2H3

InChI-Schlüssel

SGXGYUIZJLDRPL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)SC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.